4-Fluorocinnamic acid

Catalog No.
S611405
CAS No.
459-32-5
M.F
C9H7FO2
M. Wt
166.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorocinnamic acid

CAS Number

459-32-5

Product Name

4-Fluorocinnamic acid

IUPAC Name

(E)-3-(4-fluorophenyl)prop-2-enoic acid

Molecular Formula

C9H7FO2

Molecular Weight

166.15 g/mol

InChI

InChI=1S/C9H7FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+

InChI Key

ISMMYAZSUSYVQG-ZZXKWVIFSA-N

SMILES

C1=CC(=CC=C1C=CC(=O)O)F

Synonyms

3-(4-Fluorophenyl)-2-propenoic Acid; 3-(4-Fluorophenyl)acrylic Acid; NSC 74070; p-Fluorocinnamic Acid;

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)F

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)F

Biodegradation Studies:

  • Understanding the breakdown of man-made chemicals by microorganisms is crucial for environmental protection. Studies have investigated the biodegradation of 4-FCA by specific bacterial strains, such as Arthrobacter sp. strain G1 and Ralstonia sp. strain H1. These studies revealed the metabolic pathways involved in the breakdown process, including the conversion of 4-FCA to 4-fluorobenzoic acid and the subsequent release of fluoride []. This knowledge helps scientists develop strategies for bioremediation of contaminated environments.

Synthesis of Novel Materials:

  • 4-FCA can be used as a building block for the synthesis of various functional materials. Research has explored its application in the creation of polymers with potential applications in electronics due to their unique properties []. Additionally, 4-FCA derivatives have been investigated for their antiplasmodial (against malaria parasite) activity, suggesting potential for future drug development [, ].

Model Molecule for Chemical Studies:

  • Due to its specific structure and functional groups, 4-FCA can serve as a model molecule for various chemical studies. Researchers have utilized it to investigate catalytic reactions, photochemical processes, and material characterization techniques [, ]. This versatility allows scientists to gain insights into broader chemical phenomena using 4-FCA as a reference point.
  • Research on 4-FCA is still ongoing, and its full potential in different scientific fields is still being explored.
  • Further studies are needed to fully understand the safety and environmental implications of 4-FCA and its derivatives.

4-Fluorocinnamic acid is an aromatic compound classified as a derivative of cinnamic acid, characterized by the presence of a fluorine atom at the para position of the phenyl ring. Its chemical formula is C9H7FO2C_9H_7FO_2, and it is represented by the IUPAC name (2E)-3-(4-fluorophenyl)prop-2-enoic acid. The compound appears as a white crystalline solid with a melting point ranging from 206°C to 213°C . It is utilized in various chemical syntheses and biological applications due to its unique properties.

Currently, there is no documented information on a specific mechanism of action for 4-Fluorocinnamic acid in biological systems.

  • Limited Data: Information on the specific hazards of 4-Fluorocinnamic acid is limited.
  • General Precautions: As with most organic compounds, it is recommended to handle 4-fluorocinnamic acid with standard laboratory safety practices, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

  • Hydrogenation: The compound can be selectively hydrogenated to yield 3-(4-fluorophenyl)propanoic acid using palladium on carbon as a catalyst and ammonium formate as a hydrogen source .
  • Biodegradation: Microbial degradation studies have shown that 4-fluorocinnamic acid can be metabolized by certain bacterial strains, leading to the formation of 4-fluorobenzoic acid and other metabolites through pathways involving β-oxidation mechanisms .
  • Decarboxylation: Under specific conditions, 4-fluorocinnamic acid can undergo decarboxylation, resulting in the formation of 4-fluoroacetophenone, which is an important intermediate in various organic syntheses .

Research indicates that 4-fluorocinnamic acid exhibits biological activity, particularly in microbial degradation processes. Certain bacterial strains, such as Arthrobacter sp. and Ralstonia sp., utilize this compound as a carbon source, demonstrating its potential for bioremediation applications . Additionally, studies suggest that its derivatives may possess anti-inflammatory properties, although further research is needed to fully elucidate these effects.

Several methods have been developed for synthesizing 4-fluorocinnamic acid:

  • From Cinnamic Acid: A common method involves the fluorination of cinnamic acid using fluorinating agents under controlled conditions.
  • Via Aldol Condensation: Another approach includes the condensation of 4-fluorobenzaldehyde with acetaldehyde or other aldehydes in the presence of a base catalyst to form the corresponding cinnamic acid derivative.
  • Transfer Hydrogenation: As mentioned earlier, selective transfer hydrogenation reactions can convert suitable precursors into 4-fluorocinnamic acid under specific conditions .

4-Fluorocinnamic acid has diverse applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Agricultural Chemicals: The compound is also utilized in developing herbicides and pesticides.
  • Material Science: Its derivatives are explored for use in polymers and other materials due to their unique properties.

Studies on the interactions of 4-fluorocinnamic acid with biological systems reveal that it can be metabolized by specific microbial consortia, leading to significant degradation pathways. These studies highlight its potential role in bioremediation efforts for environments contaminated with aromatic compounds . The interaction with enzymes involved in microbial metabolism has been characterized, indicating its utility as a model compound for studying biodegradation processes.

Several compounds share structural similarities with 4-fluorocinnamic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Cinnamic AcidNo halogen substituentWidely studied for its natural occurrence
4-Chlorocinnamic AcidChlorine atom at para positionExhibits different reactivity due to chlorine
Ferulic AcidMethoxy group instead of fluorineKnown for antioxidant properties
Coumaric AcidHydroxy group at para positionNaturally occurring with various health benefits

Uniqueness of 4-Fluorocinnamic Acid

The presence of the fluorine atom significantly alters the reactivity and biological activity of 4-fluorocinnamic acid compared to its analogs. This modification can enhance lipophilicity and influence metabolic pathways, making it a valuable compound in drug design and environmental science.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14290-86-9
459-32-5

Wikipedia

(E)-3-(4-fluorophenyl)prop-2-enoic acid

Dates

Modify: 2023-08-15

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